Aquifoliunine E-III
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Overview
Description
The compound Aquifoliunine E-III is a complex organic molecule with a unique structure It is characterized by multiple acetoxy and hydroxy groups, making it a highly functionalized compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the pentacyclic core structure. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as acetic anhydride for acetylation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complexity and the specialized nature of its synthesis. the principles of organic synthesis, including the use of large-scale reactors and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The acetoxy and hydroxy groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The pentacyclic core structure provides a stable framework for these interactions, allowing the compound to exert its effects through multiple pathways .
Comparison with Similar Compounds
Similar Compounds
- [(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R,25R)-20-(Acetoxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0~1,20~.0~3,23~.0~7,12~]pentacosa-7,9,11-trien e-18,19,21,22,24-pentayl pentaacetate .
- [(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,24R,25S)-18,21,22,24-Tetraacetoxy-20-(acetoxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0~1,20~.0~3,23~.0~7,12~]pentacosa-7,9,11-trien e-18,19,21,22,24-pentayl pentaacetate .
Uniqueness
The uniqueness of this compound lies in its highly functionalized structure and the presence of multiple acetoxy and hydroxy groups. This makes it a versatile compound for various chemical reactions and applications in scientific research.
Properties
Molecular Formula |
C36H45NO17 |
---|---|
Molecular Weight |
763.7 g/mol |
IUPAC Name |
[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,24-tetraacetyloxy-22,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate |
InChI |
InChI=1S/C36H45NO17/c1-15-16(2)31(44)53-29-26(49-18(4)39)30(52-21(7)42)35(14-47-17(3)38)28(51-20(6)41)25(43)23-27(50-19(5)40)36(35,34(29,9)46)54-33(23,8)13-48-32(45)22-11-10-12-37-24(15)22/h10-12,15-16,23,25-30,43,46H,13-14H2,1-9H3/t15-,16+,23+,25+,26-,27+,28+,29-,30-,33-,34-,35+,36-/m0/s1 |
InChI Key |
NLOQRURWORDOGK-BFHUCGINSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H]([C@@H]([C@@H]4[C@H]([C@@]3([C@@]2(C)O)O[C@]4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)O)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)O)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
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